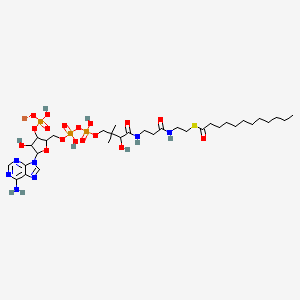
Barium(2+);(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose 6-phosphate barium salt is a chemical compound with the empirical formula C6H11BaO9P. It is a derivative of mannose, a monosaccharide, and is often used in various biochemical and industrial applications. This compound is known for its role in glycoprotein production and its importance in targeting and recognition on lysosomal proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Mannose 6-phosphate barium salt typically involves the phosphorylation of D-mannose. This process can be achieved through enzymatic or chemical methods. One common approach is the use of phosphomannomutase, which converts D-mannose to D-mannose 6-phosphate. The resulting compound is then reacted with barium chloride to form the barium salt .
Industrial Production Methods
Industrial production of D-Mannose 6-phosphate barium salt often involves large-scale enzymatic reactions. The process begins with the extraction of D-mannose from natural sources, followed by its phosphorylation and subsequent reaction with barium chloride. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
D-Mannose 6-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of D-mannose 6-phosphate to D-mannonic acid 6-phosphate.
Reduction: Reduction reactions can convert D-mannose 6-phosphate to D-mannitol 6-phosphate.
Substitution: This reaction involves the replacement of the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild acidic or basic conditions.
Major Products
Oxidation: D-mannonic acid 6-phosphate
Reduction: D-mannitol 6-phosphate
Substitution: Various substituted mannose derivatives
Scientific Research Applications
D-Mannose 6-phosphate barium salt has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various glycosylated compounds.
Biology: It plays a crucial role in the study of glycoprotein biosynthesis and lysosomal targeting.
Medicine: Research on congenital disorders of glycosylation often involves this compound.
Industry: It is used in the production of recombinant glycoproteins and other biotechnological applications
Mechanism of Action
D-Mannose 6-phosphate barium salt exerts its effects primarily through its role in glycoprotein targeting. The compound is recognized by mannose 6-phosphate receptors, which facilitate the transport of glycoproteins to lysosomes. This targeting mechanism is crucial for the proper functioning of lysosomal enzymes and the prevention of various lysosomal storage diseases .
Comparison with Similar Compounds
Similar Compounds
- D-Mannose 6-phosphate sodium salt
- D-Mannose 6-phosphate disodium salt hydrate
- D- (+)-Mannose
- α-D (+)Mannose 1-phosphate sodium salt hydrate
Uniqueness
D-Mannose 6-phosphate barium salt is unique due to its specific interaction with barium ions, which can influence its solubility and stability compared to other similar compounds. This uniqueness makes it particularly useful in certain biochemical applications where these properties are advantageous .
Properties
IUPAC Name |
barium(2+);(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDCDDLVOHIBC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)




![5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione](/img/structure/B12324725.png)
![5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12324729.png)
![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)


